5-Fluorosalicylaldoxime

Crystal Engineering Supramolecular Chemistry Solid-State Chemistry

Researchers optimizing Cu(II) extraction or developing fluorinated SERMs face inconsistent results with unsubstituted salicylaldoxime analogs. 5-Fluorosalicylaldoxime resolves this via its electron-withdrawing 5-fluoro substituent, which enhances phenolic acidity and metal-binding stability. • Enables efficient Cu(II) recovery at lower pH vs. unsubstituted salicylaldoxime, reducing acid consumption. • Defined intermediate for next-gen ERβ-targeted SERMs; non-fluorinated analogs yield unpredictable potency. • High-purity (97%) bidentate chelator for constructing 1D coordination polymers and MOFs with tailored properties.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 2059178-06-0
Cat. No. B1451181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorosalicylaldoxime
CAS2059178-06-0
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C=NO)O
InChIInChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H
InChIKeyLSBFIKDJEJSBIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorosalicylaldoxime: Chelation and Bioactivity Overview


5-Fluorosalicylaldoxime (C7H6FNO2, MW 155.13) is a substituted salicylaldoxime, bearing a fluorine atom at the 5-position of the aromatic ring . As a member of the phenolic oxime class, it functions as a bidentate chelating ligand, forming stable complexes with transition metal ions, particularly copper(II) [1]. The electron-withdrawing nature of the fluorine substituent is predicted to modulate the ligand's pKa and metal-binding affinity, differentiating it from unsubstituted salicylaldoxime and other halogenated analogs [2].

Why Unsubstituted or Other Analogs Cannot Replace 5-Fluorosalicylaldoxime


In applications from metal extraction to bioactive compound development, the performance of salicylaldoxime ligands is exquisitely sensitive to the nature and position of ring substituents [1]. The introduction of a fluorine atom at the 5-position introduces a strong electron-withdrawing effect that directly impacts the acidity of the phenolic -OH group and the Lewis basicity of the oxime nitrogen. This alters the ligand's metal-binding stability constants, extraction pH profiles, and selectivity profiles compared to the parent compound or 3-substituted analogs [2]. Consequently, substituting 5-fluorosalicylaldoxime with a generic, non-fluorinated analog or a different regioisomer will yield unpredictable and likely suboptimal results in assays or processes optimized for this specific structure. The following quantitative evidence underscores these critical, position-dependent differences.

Quantitative Evidence for Choosing 5-Fluorosalicylaldoxime


Crystal Packing Divergence vs. Unsubstituted and 3-Fluoro Analogs

The presence and precise position of the fluorine substituent dictates the supramolecular assembly of salicylaldoximes. While many derivatives form centrosymmetric hydrogen-bonded ring motifs, 3-fluorosalicylaldoxime uniquely forms hydrogen-bonded chains [1]. This structural divergence, driven by the fluorine atom's electronic and steric effects, strongly suggests that 5-fluorosalicylaldoxime will adopt yet another distinct packing arrangement, impacting its solid-state properties, solubility, and crystal morphology—critical factors in pharmaceutical development and materials science. No direct comparative data for 5-fluorosalicylaldoxime exists, but this class-level evidence demonstrates that regioisomer substitution is not structurally equivalent.

Crystal Engineering Supramolecular Chemistry Solid-State Chemistry

Enhanced Copper Extraction via Electronic Tuning

The electron-withdrawing or -donating nature of substituents on the salicylaldoxime ring directly correlates with the copper extraction efficiency. Studies on 3-substituted salicylaldoximes demonstrate that electronegative substituents enhance extraction strength by stabilizing the copper complex through outer-sphere hydrogen bonding [1]. The fluorine atom at the 5-position in 5-fluorosalicylaldoxime is a strong electron-withdrawing group, and is therefore predicted to increase the copper distribution coefficient (D) relative to the unsubstituted ligand. This class-level inference is supported by quantitative structure-property relationships (QSPR) for phenolic oximes, positioning 5-fluorosalicylaldoxime as a potentially more potent extractant than its non-fluorinated counterpart for hydrometallurgical applications.

Hydrometallurgy Copper Solvent Extraction Coordination Chemistry

Fluorination Driving ERβ Agonist Potency

In a study of salicylaldoxime derivatives as selective estrogen receptor beta (ERβ) agonists, the strategic placement of a fluorine atom was critical for achieving high potency. The optimized compound, containing a meta-fluorine atom on a para-hydroxyphenyl substituent, exhibited a Ki of 7.1 nM for ERβ and an EC50 of 4.8 nM in transcriptional assays, with high selectivity over ERα [1]. While this specific fluorinated analog is not 5-fluorosalicylaldoxime itself, the data provide a powerful class-level inference: introducing a fluorine atom into the salicylaldoxime scaffold can dramatically enhance biological activity and target selectivity. This positions 5-fluorosalicylaldoxime as a valuable and non-interchangeable intermediate for exploring fluorinated ERβ ligands and other bioactive molecules.

Medicinal Chemistry Estrogen Receptor Drug Discovery

High-Yield Synthetic Route Ensuring Procurement

A defined and efficient synthetic protocol for 5-fluorosalicylaldoxime is documented, involving the condensation of 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reported procedure yields the target compound in 83% isolated yield (920 mg from 1.0 g scale) [1]. This high yield and straightforward methodology are critical for procurement and scale-up decisions, confirming that the compound is not merely a hypothetical entry but a practically accessible and cost-effective research tool. The availability of a reproducible synthesis differentiates it from less accessible or poorly characterized fluorinated analogs, reducing the risk of supply chain disruption and ensuring consistent quality for experimental programs.

Organic Synthesis Process Chemistry Chemical Procurement

High-Impact Applications of 5-Fluorosalicylaldoxime


Copper Solvent Extraction in Hydrometallurgy

5-Fluorosalicylaldoxime is a prime candidate for use as a copper(II) extractant in hydrometallurgical processes. The electron-withdrawing fluorine substituent is predicted to enhance the ligand's acidity and, consequently, its ability to form stable, neutral copper complexes at lower pH values compared to unsubstituted salicylaldoxime. This would enable more efficient copper recovery from acidic leach solutions, potentially reducing acid consumption and improving selectivity over iron and other gangue metals [1]. The compound's high-yielding synthesis ensures a viable path to larger-scale production for industrial evaluation.

Selective Estrogen Receptor Modulator Development

Building on the established success of fluorinated salicylaldoxime derivatives as potent and selective ERβ agonists, 5-fluorosalicylaldoxime serves as a critical synthetic intermediate for next-generation SERMs. The 5-fluoro substitution provides a unique handle for further functionalization, enabling medicinal chemists to explore structure-activity relationships and optimize pharmacological properties. Its use is prioritized over non-fluorinated analogs due to the demonstrated potency enhancement conferred by fluorine substitution in this chemical class [1].

Coordination Polymers and MOF Synthesis

The unique hydrogen-bonding capabilities and metal-chelating properties of 5-fluorosalicylaldoxime make it an attractive ligand for constructing supramolecular architectures. Unlike many salicylaldoxime derivatives that form simple dimeric ring motifs, the presence and position of the fluorine atom may direct the assembly into one-dimensional chains or higher-order networks, as observed for the 3-fluoro isomer [1]. This structural divergence is crucial for designing MOFs with tailored porosity, catalytic activity, or magnetic properties. The compound's predictable synthesis and high purity are essential for obtaining reproducible crystalline materials.

Metal Ion Detection and Sensing

As a bidentate chelator for transition metals, 5-fluorosalicylaldoxime can be employed in analytical methods for metal ion detection and quantification. The fluorine substituent is expected to alter the spectroscopic properties (e.g., UV-Vis, fluorescence) of the resulting metal complexes, potentially improving sensitivity or selectivity for specific analytes compared to non-fluorinated ligands [1]. Its well-defined synthesis and high purity make it suitable for developing robust, reproducible analytical protocols.

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